

An In-depth Technical Guide to 2-Methyl-4-propyloctane

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Compound of Interest

Compound Name: 2-Methyl-4-propyloctane

Cat. No.: B14551760

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane **2-methyl-4-propyloctane**, including its physicochemical properties, synthesis, analytical methods, and toxicological considerations. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development who may encounter or work with this and similar long-chain branched alkanes.

Physicochemical Properties

While specific experimental data for **2-methyl-4-propyloctane** is limited, its properties can be understood in the context of its isomers. The branching in its structure influences its physical characteristics, such as boiling point and density, when compared to its linear isomer, n-dodecane, and other branched isomers.

Property	2-Methyl-4-propyloctane (Estimated)	n-Dodecane (Experimental)	2-Methylundecane (Experimental)	4-Methylundecane (Experimental)	2,2-Dimethyldecanes (Experimental)
Molecular Formula	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₁₂ H ₂₆
Molecular Weight (g/mol)	170.34	170.34	170.34	170.34	170.34
Boiling Point (°C)	191	215-217[1][2]	210[3]	209.8[4]	201[5]
Melting Point (°C)	-50.8	-9.6 to -12[1][2]	-46.8[3]	-67.9[4]	N/A
Density (g/mL at 20°C)	0.749	0.749-0.753[2][6]	~0.74	0.75	0.744
Refractive Index (at 20°C)	1.420	1.421-1.422	~1.409	1.423[4]	1.419[5]
CAS Number	62184-33-2	112-40-3	7045-71-8	2980-69-0	17302-37-3[5]

Synthesis and Purification

The synthesis of unsymmetrical branched alkanes like **2-methyl-4-propyloctane** can be effectively achieved through carbon-carbon bond-forming reactions. The Corey-House synthesis is a particularly suitable method.

Experimental Protocol: Synthesis via Corey-House Reaction

This protocol describes a plausible synthetic route to **2-methyl-4-propyloctane**.

Objective: To synthesize **2-methyl-4-propyloctane** by coupling an appropriate alkyl halide with a lithium dialkylcuprate (Gilman reagent).

Materials:

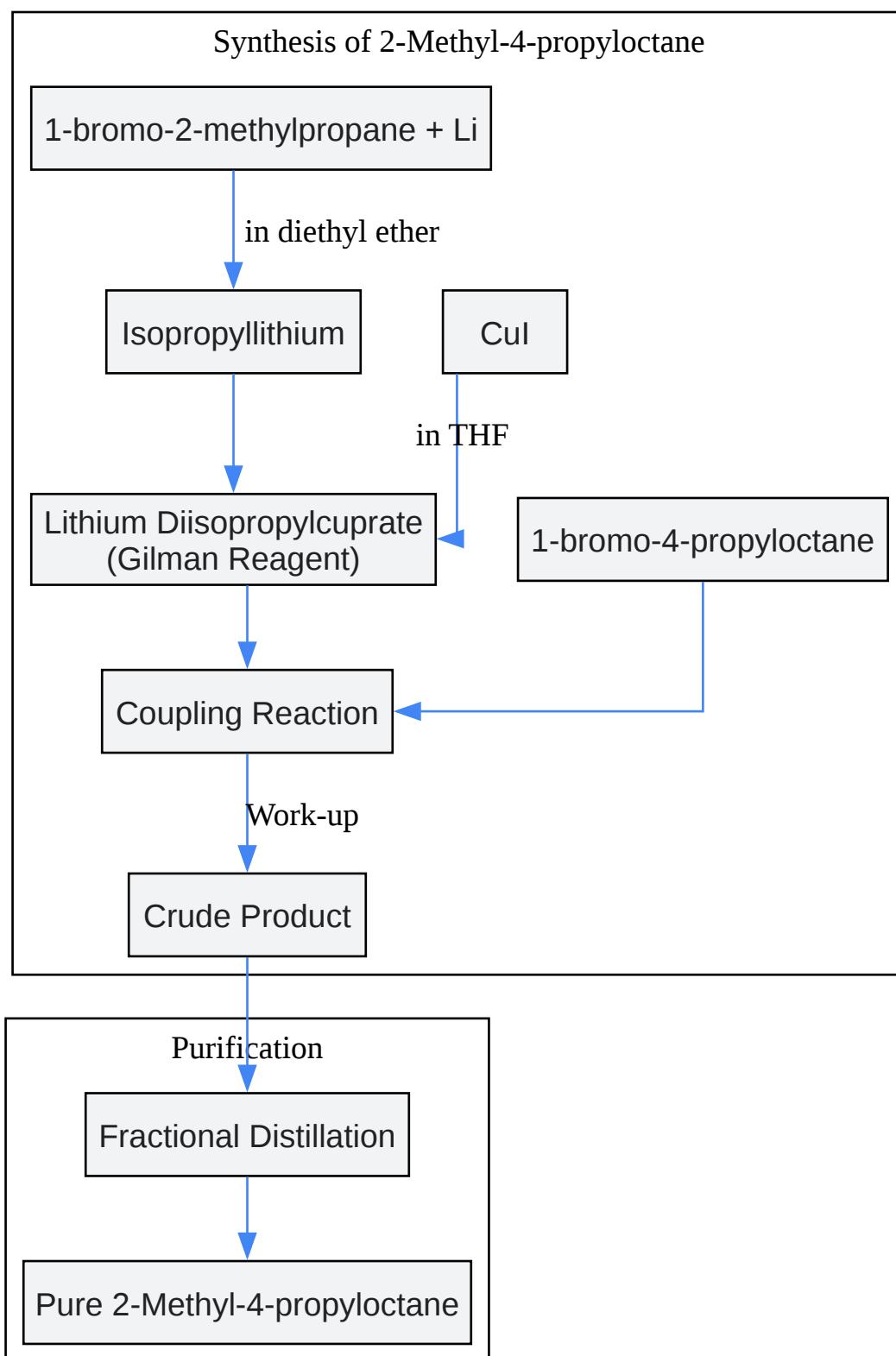
- 1-bromo-2-methylpropane
- Lithium metal
- Copper(I) iodide
- 1-bromo-4-propyloctane (or a suitable precursor)
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate (anhydrous)
- Argon or nitrogen gas (for inert atmosphere)

Procedure:

- Preparation of Isopropyllithium: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal shavings. Add anhydrous diethyl ether. From the dropping funnel, add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether dropwise. The reaction should initiate, indicated by a gentle reflux. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Formation of Lithium Diisopropylcuprate (Gilman Reagent): Cool the isopropyllithium solution to 0°C in an ice bath. In a separate flask, suspend copper(I) iodide in anhydrous THF and cool to 0°C. Slowly add the isopropyllithium solution to the copper(I) iodide suspension under an inert atmosphere. The solution will change color, indicating the formation of the Gilman reagent.

- Coupling Reaction: To the freshly prepared Gilman reagent at 0°C, add a solution of 1-bromo-4-propyloctane in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure **2-methyl-4-propyloctane**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **2-methyl-4-propyloctane** via Corey-House synthesis.

Analytical Characterization

The structure and purity of **2-methyl-4-propyloctane** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity and confirm the molecular weight of the synthesized **2-methyl-4-propyloctane**.

Instrumentation:

- Gas chromatograph equipped with a capillary column (e.g., DB-1 or similar nonpolar phase).
- Mass spectrometer (electron ionization source).

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the purified **2-methyl-4-propyloctane** in a volatile solvent such as hexane.
- **GC Conditions:**
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
 - Carrier Gas: Helium, at a constant flow rate.
- **MS Conditions:**
 - Ion Source Temperature: 230°C
 - Electron Energy: 70 eV
 - Mass Range: m/z 40-300

Expected Results: The gas chromatogram should show a single major peak. The mass spectrum of this peak should exhibit a molecular ion peak (M^+) at m/z 170, corresponding to the molecular weight of $C_{12}H_{26}$. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments.

Expected NMR Spectral Data

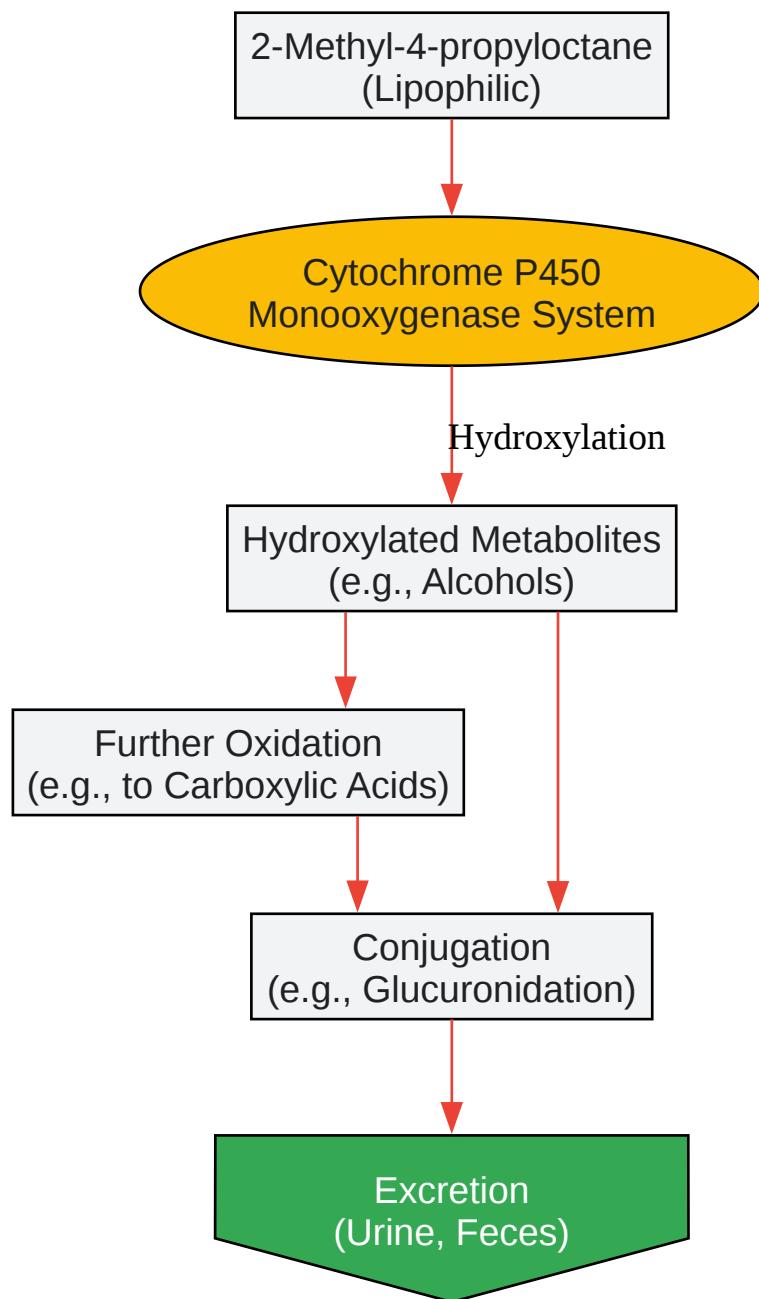
- ^1H NMR: The spectrum will be complex due to the lack of symmetry. Protons on methyl groups will appear as doublets or triplets in the upfield region (around 0.8-1.0 ppm). Methylene and methine protons will resonate in the range of 1.2-1.6 ppm.
- ^{13}C NMR: The spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be in the typical aliphatic region (10-40 ppm).

Biological Activity and Toxicological Assessment

Branched alkanes are generally considered to have low biological activity. However, their metabolism and potential for toxicity are important considerations, especially for industrial applications.

Metabolic Pathway: Cytochrome P450-mediated Oxidation

The primary metabolic pathway for alkanes in mammals is oxidation by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion.

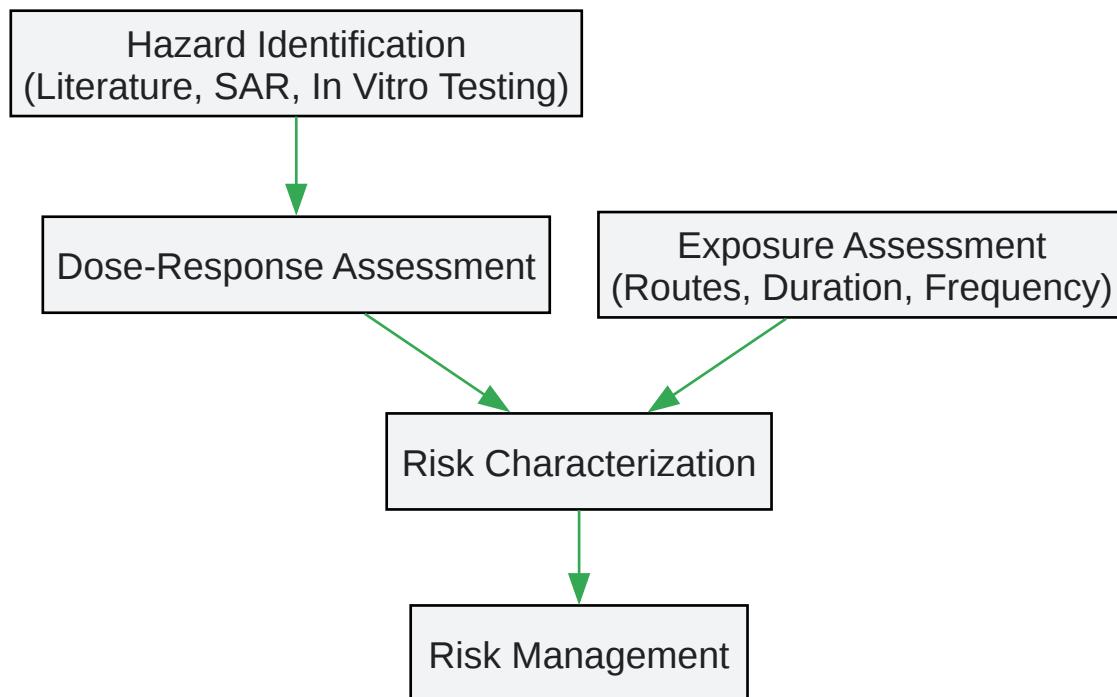


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Caption: Generalized metabolic pathway of a branched alkane via cytochrome P450 oxidation.

Toxicological Evaluation Workflow

The toxicological risk of an industrial chemical like **2-methyl-4-propyloctane** is assessed through a structured process.



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Caption: A typical workflow for the toxicological risk assessment of a chemical substance.[\[7\]](#)

For C9-C12 isoalkanes, toxicological data suggests low acute oral, dermal, and inhalation toxicity. They are not typically skin or eye irritants, nor are they skin sensitizers. The primary hazard associated with these substances is aspiration if swallowed, which can cause lung damage.

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